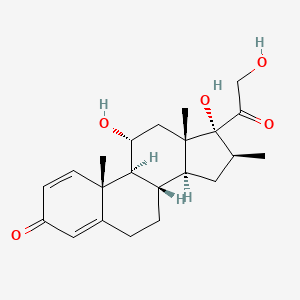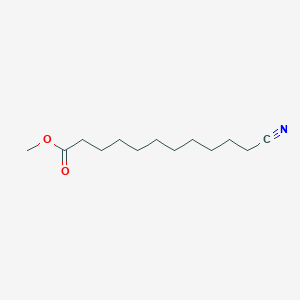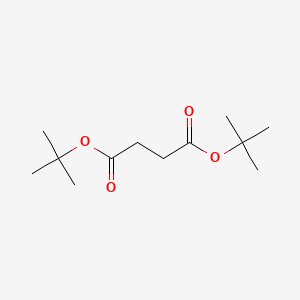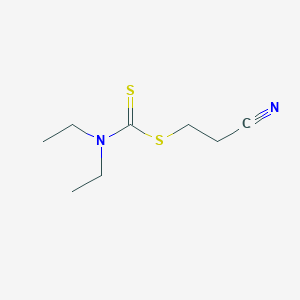
2-Cyanoethyl diethylcarbamodithioate
Overview
Description
2-Cyanoethyl diethylcarbamodithioate is an organic compound with the molecular formula C8H14N2S2. It is known for its role in various chemical reactions and applications, particularly in the field of organic synthesis. This compound is characterized by the presence of a cyanoethyl group and a diethylcarbamodithioate moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanoethyl diethylcarbamodithioate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by the addition of 2-chloroacetonitrile. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl diethylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It participates in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with this compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-Cyanoethyl diethylcarbamodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanoethyl diethylcarbamodithioate involves its ability to form stable complexes with various metal ions and organic molecules. This property makes it useful as a ligand in coordination chemistry and as a reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or metal ion chelation in industrial processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl N,N-diethylcarbamodithioate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Cyanoethyl N,N-dimethylcarbamodithioate: Another related compound with distinct chemical properties due to the presence of methyl groups instead of ethyl groups.
Uniqueness
2-Cyanoethyl diethylcarbamodithioate is unique in its combination of a cyanoethyl group and a diethylcarbamodithioate moiety, which imparts specific reactivity and versatility in various chemical reactions. Its ability to act as a protecting group and its applications in both organic synthesis and industrial processes highlight its distinctiveness compared to similar compounds .
Properties
IUPAC Name |
2-cyanoethyl N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S2/c1-3-10(4-2)8(11)12-7-5-6-9/h3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVORRQJAJFTHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470716 | |
| Record name | 2-Cyanoethyl diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-39-8 | |
| Record name | 2-Cyanoethyl diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




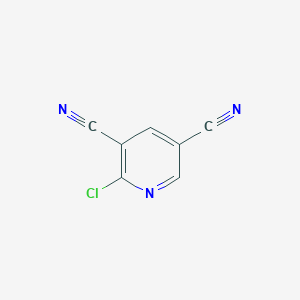
![Silane, trimethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B1600408.png)
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1600412.png)

![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)



